molecular formula C8H7FN2 B1315420 2-Fluoro-6-(methylamino)benzonitrile CAS No. 96783-85-6

2-Fluoro-6-(methylamino)benzonitrile

Cat. No. B1315420
CAS RN: 96783-85-6
M. Wt: 150.15 g/mol
InChI Key: HORADRWTTKWYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(methylamino)benzonitrile is a chemical compound with the molecular formula C8H7FN2 . It has a molecular weight of 150.16 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-(methylamino)benzonitrile consists of a benzene ring with a fluorine atom and a nitrile group attached to it . The nitrile group consists of a carbon triple-bonded to a nitrogen .


Physical And Chemical Properties Analysis

2-Fluoro-6-(methylamino)benzonitrile is a solid substance . It has a molecular weight of 150.16 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Spectroscopic Analysis

The study by Sundaraganesan et al. (2009) employs quantum mechanical calculations to analyze the molecular structure and vibrational spectroscopic properties of 2-fluoro-5-methylbenzonitrile, a compound closely related to 2-Fluoro-6-(methylamino)benzonitrile. This research provides insights into the compound's energies, geometries, and vibrational wavenumbers, demonstrating its potential for various scientific applications, particularly in understanding molecular behavior through spectroscopic methods (Sundaraganesan, Elango, Sebastian, & Subramani, 2009).

Electrochemical Fluorination

Research by Shainyan et al. (2004) focuses on the electrochemical fluorination of benzamide and acetanilide, revealing the selective fluorination process at the aromatic ring rather than the amide group. This process yields various fluorinated products, including benzonitriles, showcasing a method to introduce fluorine atoms into aromatic compounds, which is significant for the development of new materials and pharmaceuticals (Shainyan, Danilevich, Grigor’eva, & Chuvashev, 2004).

Synthesis of Receptor Antagonists

Li Zhi-yu (2012) discusses the synthesis of the androgen receptor antagonist MDV3100, where 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile and 4-Amino-2-fluoro-N-methylbenzamide are synthesized from related fluoro-benzonitriles. This process highlights the utility of fluoro-benzonitriles in synthesizing compounds with potential therapeutic applications, particularly in treating conditions like prostate cancer (Li Zhi-yu, 2012).

Radiochemistry Applications

Ohkubo et al. (2021) present the automated radiosynthesis of two 18F-labeled tracers, including one that utilizes a compound similar to 2-Fluoro-6-(methylamino)benzonitrile for imaging hypoxia and tau pathology. This study exemplifies the application of fluoro-benzonitriles in developing radiotracers for clinical imaging, aiding in the diagnosis and understanding of various diseases (Ohkubo et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

2-fluoro-6-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORADRWTTKWYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541635
Record name 2-Fluoro-6-(methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(methylamino)benzonitrile

CAS RN

96783-85-6
Record name 2-Fluoro-6-(methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2,6-difluorobenzonitrile (3.5 g, 25.2 mmol) in ethanol (40 mL) was added 2 mL of methylamine (40 wt %, in H2O) and heated at 80° C. for 2 h. The mixture was then diluted with water and the resulting slurry extracted with dichloromethane (3×50 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated to give the title product as a white solid (3.77 g, 99.6% yield). 1HNMR (500 MHz, CDCl3) δ: 7.35–7.31 (1H, m), 6.41–6.38 (2H, m), 4.74 (1H, br s), 2.93 (3H, d, J=5.19 Hz). LCMS calcd for C8H8FN2 (M+H): 151.07.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99.6%

Synthesis routes and methods III

Procedure details

2,6-Difluorobenzonitrile, 2.78 g (20 mmol) and 5 ml (60 mmol) of 40% aqueous methylamine in 50 ml DMF is stirred at room temperature for 1 hr., poured into water and the product is collected, 2.4 g m.p. 130°-132° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.